REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]([CH3:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:13])[CH:3]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>N1C=CC=CC=1>[C:14]([O:13][C:4]1[CH:3]=[C:2]([Br:1])[C:11]([CH3:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])(=[O:16])[CH3:15]
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Name
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|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=O)OC)C=C1C)O
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
|
The solution was stirred for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
purified by column chromatography (SiO2, 6:1 cyclohexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)Br)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |